2-(4-methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one

Monoamine oxidase B MAO-B selectivity Neurodegeneration

Selective MAO-B inhibitors often suffer from polypharmacology, confounding CNS target deconvolution. This 4-anilino-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one delivers >88-fold MAO-B/MAO-A selectivity (IC50 1.13 μM) and CNS-friendly physicochemical properties (MW 337.4, TPSA 61.4 Ų). • IC50 1.13 μM against hMAO-B with minimal MAO-A inhibition (>100 μM). • Validated scaffold for medicinal chemistry SAR expansion and matched-pair analysis. • Reliable supply with rigorous analytical characterization for reproducible in-vitro and in-vivo studies.

Molecular Formula C19H23N5O
Molecular Weight 337.4 g/mol
Cat. No. B4666621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC19H23N5O
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C(=O)CCC3)C(=N2)NC4=CC=CC=C4
InChIInChI=1S/C19H23N5O/c1-23-10-12-24(13-11-23)19-21-15-8-5-9-16(25)17(15)18(22-19)20-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3,(H,20,21,22)
InChIKeyONPPFEPPGBRAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one: A Defined MAO-B-Biased Quinazolinone Probe for Neurodegenerative SAR


The compound 2-(4-methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one (CAS 919726-40-2, MF C₁₉H₂₃N₅O, MW 337.4) is a synthetic member of the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold class. This chemotype has been systematically explored as a source of human monoamine oxidase (hMAO) inhibitors with ancillary GSK3β kinase targeting potential, as demonstrated in a recent 36-membered library study [1]. The compound is characterized by a 4-methylpiperazin-1-yl substituent at the 2-position and an anilino (phenylamino) group at the 4-position of the dihydroquinazolinone core, placing it at a defined structural node within the structure-activity relationship (SAR) landscape of this series [2][3].

Why Generic Quinazolinone Analogs Cannot Substitute for 2-(4-Methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one in MAO-B-Focused Campaigns


Within the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one series, subtle structural modifications produce orders-of-magnitude shifts in both MAO-B potency and MAO-B/MAO-A selectivity. The presence, nature, and substitution pattern of the piperazine ring at the 2-position, as well as modifications to the saturated ring of the dihydroquinazolinone core, critically determine the binding mode and isoform preference as established by robust SAR and computational studies [1]. Consequently, generic quinazolinone or quinazoline derivatives lacking the specific 4-methylpiperazinyl-anilino pharmacophore cannot be assumed to recapitulate the MAO-B-biased inhibition profile and physicochemical properties of this compound. The quantitative evidence below demonstrates that even closely related analogs within the same scaffold exhibit markedly different activity landscapes, making blind substitution a high-risk decision for research continuity [2][3].

Quantitative Differentiation Guide: 2-(4-Methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one vs. Closest Analogs


MAO-B Isoform Selectivity: A Defined >88-Fold Window Over MAO-A

2-(4-Methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one exhibits a pronounced selectivity window for human MAO-B over MAO-A. Against recombinant human MAO-B, the compound demonstrates an IC₅₀ of 1,130 nM, while against MAO-A the IC₅₀ exceeds 100,000 nM, yielding a selectivity ratio of >88-fold [1]. This degree of isoform discrimination is a quantifiable differentiator versus many classical MAO inhibitors that lack this window. In the broader 2-(phenylamino)-7,8-dihydroquinazolinone series, the MAO-B/MAO-A selectivity has been identified as a key optimization parameter, with robust SAR trends established [2].

Monoamine oxidase B MAO-B selectivity Neurodegeneration Parkinson's disease isoform selectivity

Critical Impact of the Unsubstituted Saturated Ring: >8.8-Fold Superiority Over the 7,7-Dimethyl Analog

Introduction of geminal dimethyl groups at the 7-position of the saturated ring abrogates MAO-B inhibitory activity. The direct analog 4-anilino-7,7-dimethyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one (MW 365.5) displays an MAO-B IC₅₀ > 10,000 nM, compared to 1,130 nM for the unsubstituted parent compound [1][2]. This >8.8-fold loss of potency demonstrates that the 7,8-dihydroquinazolin-5(6H)-one core in its unsubstituted form is a structural prerequisite for productive MAO-B engagement, likely due to steric constraints within the enzyme's substrate channel.

Quinazolinone SAR 7,8-dihydroquinazolin-5(6H)-one methyl substitution effect MAO-B binding pocket

2-Position Piperazine Substituent Governs MAO-B Potency: ~3,000-Fold Span from 4-Methylpiperazinyl to 4-(Pyrimidin-2-yl)piperazinyl

Modification of the 2-position piperazine substituent alone produces a >3,000-fold potency range against MAO-B within the same 4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold. The 4-methylpiperazin-1-yl derivative achieves an IC₅₀ of 1,130 nM, while the 4-(pyrimidin-2-yl)piperazin-1-yl analog attains an IC₅₀ of 0.37 nM [1][2]. This dramatic differential establishes the 4-methylpiperazinyl variant as a moderate-potency anchor point within the SAR series, distinct from ultra-potent heteroaryl-piperazine derivatives. The 4-methylpiperazinyl group provides a balanced combination of accessible MAO-B inhibition and more favorable physicochemical properties (MW 337.4 vs. 401.5; cLogP ~3 vs. higher for the pyrimidinyl analog) [3].

Piperazine SAR MAO-B potency tuning quinazolinone 2-substituent heteroaryl piperazine

Scaffold Authentication: Spectroscopic Identity Confirmed via ¹H NMR in DMSO-d₆

The structural identity of 2-(4-methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one is unambiguously confirmed by ¹H NMR spectroscopy recorded in DMSO-d₆ and deposited in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: Ihymaka18Dn) [1]. The compound's InChIKey (ONPPFEPPGBRAHF-UHFFFAOYSA-N) and canonical SMILES (CN1CCN(CC1)C2=NC3=C(C(=O)CCC3)C(=N2)NC4=CC=CC=C4) provide a unique digital fingerprint for procurement verification [2]. This level of spectroscopic documentation exceeds what is typically available for many custom-synthesized quinazolinone analogs from non-validated sources, reducing the risk of receiving misassigned or degraded material.

Compound identity NMR characterization quality control quinazolinone authentication

Physicochemical Profile Contrast: Smaller Size and Lower Lipophilicity vs. High-Potency 4-(Pyrimidin-2-yl)piperazinyl Analog

The 4-methylpiperazinyl compound presents a significantly reduced molecular weight (337.4 g/mol) and lower computed lipophilicity (XLogP3 = 3.0) compared to the 4-(pyrimidin-2-yl)piperazinyl analog (MW 401.5 g/mol, predicted higher logP) [1]. The topological polar surface area (TPSA) of 61.4 Ų for the target compound places it within favorable CNS drug-likeness parameters. In the Di Paolo et al. series, compounds within this property space demonstrated blood-brain barrier permeability in cell-based assays [2]. While the pyrimidinyl analog offers ~3,000-fold greater MAO-B potency, its higher molecular weight and additional hydrogen bond acceptors may alter permeability, efflux susceptibility, and off-target pharmacology profiles.

Drug-likeness physicochemical properties CNS penetration ligand efficiency

High-Impact Application Scenarios for 2-(4-Methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one in Drug Discovery


MAO-B Selective Tool Compound for Parkinson's Disease Target Validation

With an MAO-B IC₅₀ of 1.13 μM and >88-fold selectivity over MAO-A, this compound serves as a moderate-potency, MAO-B-biased probe for target engagement studies in cellular and in vivo models of dopamine depletion. The selectivity window minimizes confounding MAO-A-mediated serotonergic effects, enabling cleaner target deconvolution compared to non-selective MAO inhibitors. This application is directly supported by the scaffold's established role in MAO-B inhibitor development [1] and the compound's quantitative selectivity data [2].

SAR Anchor Point for 2-Position Piperazine Optimization in the Quinazolinone Series

The 4-methylpiperazinyl substituent provides a defined, moderate-potency reference point (IC₅₀ = 1,130 nM) within a >3,000-fold SAR landscape spanning to the 0.37 nM 4-(pyrimidin-2-yl)piperazinyl analog. Medicinal chemistry teams can use this compound as a calibration standard when synthesizing and profiling new 2-position variants, enabling systematic potency tracking against a well-characterized internal benchmark. The compound's small-magnitude MW (337.4) and favorable TPSA (61.4 Ų) further make it an attractive starting point for fragment-linking or scaffold-hopping campaigns [3].

Negative Control for 7,7-Dimethyl Substitution Effects on MAO-B Binding

The >8.8-fold potency loss observed upon 7,7-dimethylation establishes the unsubstituted 7,8-dihydro core as essential for productive MAO-B engagement. This compound can serve as a competent MAO-B-active comparator when paired with the 7,7-dimethyl analog (IC₅₀ > 10,000 nM) to interrogate steric tolerance within the MAO-B substrate channel. Such matched-pair analysis provides high-resolution SAR information with minimal confounding variables, as both compounds share the identical 4-anilino and 2-(4-methylpiperazinyl) pharmacophores [4].

CNS-Penetrant Quinazolinone Reference for Blood-Brain Barrier Permeability Profiling

The compound's computed physicochemical parameters (MW 337.4, XLogP3 3.0, TPSA 61.4 Ų) align with established CNS drug-likeness criteria, and members of the 2-(phenylamino)-7,8-dihydroquinazolinone series have demonstrated blood-brain barrier permeability in cell-based assays [1][3]. Researchers conducting parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 transport studies can employ this compound as a moderate-lipophilicity quinazolinone reference point within broader CNS permeability screening cascades.

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